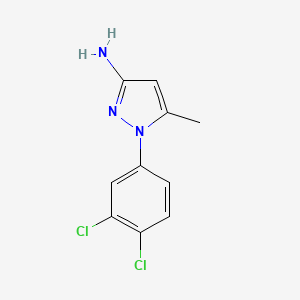![molecular formula C6H9Cl2N3 B1461887 3-(氯甲基)-6,7-二氢-5H-吡咯并[2,1-c][1,2,4]三唑盐酸盐 CAS No. 1820685-05-9](/img/structure/B1461887.png)
3-(氯甲基)-6,7-二氢-5H-吡咯并[2,1-c][1,2,4]三唑盐酸盐
描述
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .
Synthesis Analysis
The synthesis of triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . One of the methods involves the use of imidates as precursors .Molecular Structure Analysis
Triazoles have a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .科学研究应用
新型合成和化学转化
研究人员已经开发出一种合成新的唑和嗪系统的方法,这些系统基于相关的结构框架,研究它们的细胞毒活性。例如,Azab、Aly和Gobouri(2017)使用类似于指定化学物质的前体合成了一系列化合物,表征了这些化合物并评估了它们的细胞毒活性。这项工作强调了这些化合物在潜在治疗剂开发中的重要性,因为它们具有多样的治疗价值,包括抗微生物特性 (Azab, Aly, & Gobouri, 2017)。
抗微生物和抗癌活性
与“3-(氯甲基)-6,7-二氢-5H-吡咯并[2,1-c][1,2,4]三唑盐酸盐”结构相关的化合物已经合成并评估了它们的抗微生物和抗癌特性。例如,Zhang等人(2019)通过多步骤合成了3-(哌啶-4-基)-6,7-二氢-5H-吡咯并[2,1-c][1,2,4]三唑,表征了最终产物并分析了其分子结构以进行潜在应用。这些研究通过探索新型合成化合物的生物活性有助于开发新的治疗剂 (Zhang et al., 2019)。
先进有机合成技术
创新的有机合成技术已被应用于创造各种化合物,这些化合物有潜力进一步发展成有用的治疗和工业化学品。例如,Salameh等人(2020)制备了一系列马来酰亚胺三唑混合物,展示了一种合成策略,该策略有可能应用于与“3-(氯甲基)-6,7-二氢-5H-吡咯并[2,1-c][1,2,4]三唑盐酸盐”相关的化合物的合成。这些化合物已经进行了抗微生物活性筛选,表明通过这种合成方法有可能发现新的抗微生物剂 (Salameh et al., 2020)。
作用机制
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It is known that triazole compounds can interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Pharmacokinetics
It is known that the pharmacokinetic profiles of triazole compounds are generally favorable for oral agents .
Result of Action
Triazole compounds are known to have significant biological properties, including antimicrobial, antioxidant, and antiviral potential .
Action Environment
It is known that the chemical properties of triazole compounds, such as their density, boiling point, and flash point, can be influenced by environmental conditions .
生化分析
Biochemical Properties
3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism . The compound acts as an inhibitor of these enzymes, thereby affecting the breakdown of polysaccharides into glucose. Additionally, 3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride has been shown to interact with various proteins involved in cell signaling pathways, modulating their activity and impacting cellular processes .
Cellular Effects
The effects of 3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, it impacts cellular metabolism by inhibiting key enzymes, leading to alterations in metabolic flux and metabolite levels. These effects are crucial in understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. The compound acts as an enzyme inhibitor, particularly targeting alpha-amylase and alpha-glucosidase, which are crucial for carbohydrate metabolism . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation products have been observed, which may influence its overall efficacy. Long-term studies have indicated that the compound can lead to sustained changes in cellular function, particularly in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects have been observed, including alterations in liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound primarily affects carbohydrate metabolism by inhibiting alpha-amylase and alpha-glucosidase, leading to reduced glucose production . Additionally, it influences other metabolic pathways by modulating the activity of key enzymes and altering metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cells, it accumulates in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3.ClH/c7-4-6-9-8-5-2-1-3-10(5)6;/h1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADZSGJUOGHTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



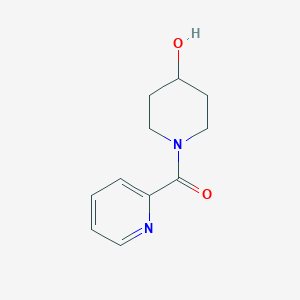

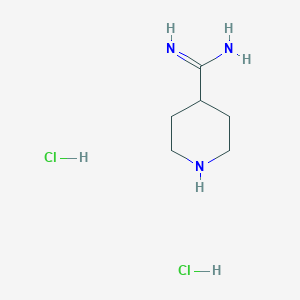

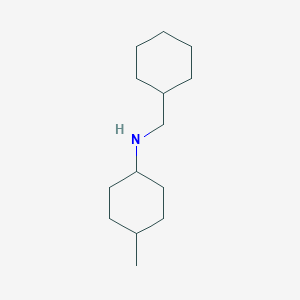
amine](/img/structure/B1461812.png)

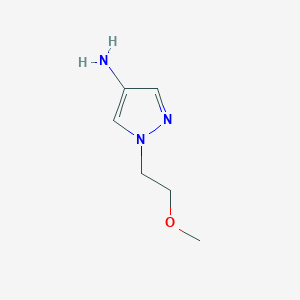
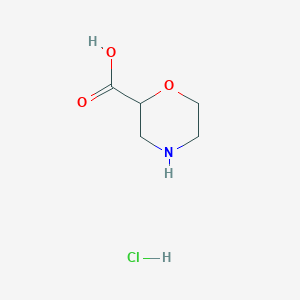
![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)
![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)


